Cas no 1396679-36-9 (N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide)

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound featuring a cyclopropane ring and a substituted indole moiety. It exhibits significant advantages in medicinal chemistry, including high specificity and efficacy in drug discovery processes. The compound's unique structural features offer potential for targeted interaction with biological receptors, making it a valuable tool in the development of novel therapeutic agents.
N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide structure
1396679-36-9 structure
Product name:N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide
CAS No:1396679-36-9
MF:C23H26FN3O
Molecular Weight:379.470448970795
CID:6567296
PubChem ID:71780318

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide
    • N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
    • 1396679-36-9
    • AKOS024509643
    • VU0644108-1
    • N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
    • N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
    • F5476-0624
    • インチ: 1S/C23H26FN3O/c1-26(2)21(19-15-27(3)20-7-5-4-6-18(19)20)14-25-22(28)23(12-13-23)16-8-10-17(24)11-9-16/h4-11,15,21H,12-14H2,1-3H3,(H,25,28)
    • InChIKey: PMZVMLAYIZSJTG-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1(C(NCC(C2=CN(C)C3C=CC=CC2=3)N(C)C)=O)CC1

計算された属性

  • 精确分子量: 379.20599062g/mol
  • 同位素质量: 379.20599062g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 556
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • XLogP3: 3.2

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5476-0624-5mg
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
1396679-36-9
5mg
$69.0 2023-09-10
Life Chemicals
F5476-0624-5μmol
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
1396679-36-9
5μmol
$63.0 2023-09-10
Life Chemicals
F5476-0624-2mg
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
1396679-36-9
2mg
$59.0 2023-09-10
Life Chemicals
F5476-0624-1mg
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
1396679-36-9
1mg
$54.0 2023-09-10
Life Chemicals
F5476-0624-4mg
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
1396679-36-9
4mg
$66.0 2023-09-10
Life Chemicals
F5476-0624-2μmol
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
1396679-36-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5476-0624-3mg
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
1396679-36-9
3mg
$63.0 2023-09-10

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide 関連文献

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamideに関する追加情報

Introduction to N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide (CAS No. 1396679-36-9)

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 1396679-36-9, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense research interest.

The molecular structure of this compound features a cyclopropane ring, which is a three-membered carbon heterocycle known for its high reactivity and potential in drug design. The presence of the cyclopropane moiety in N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide contributes to its distinctive chemical behavior and biological interactions. This structural motif has been widely explored in medicinal chemistry for its ability to enhance binding affinity and metabolic stability.

Additionally, the compound incorporates several key pharmacophoric elements that are critical for its biological activity. The amide functional group, located at the carboxylic acid position, plays a pivotal role in modulating the compound's interactions with biological targets. The amine group at the N-terminal end further enhances its potential as a pharmacological agent by facilitating hydrogen bonding and other non-covalent interactions.

The indole moiety, specifically 1-methyl-1H-indol-3-yl, is another significant feature of this compound. Indole derivatives are well-documented for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this group into the molecular framework of N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide suggests potential therapeutic applications in these areas.

The fluorophenyl group at the other end of the cyclopropane ring adds another layer of complexity to the compound's structure. Fluoro-substituted aromatic rings are frequently used in drug development due to their ability to improve pharmacokinetic properties such as lipophilicity and metabolic stability. This modification enhances the compound's potential as a lead candidate for further development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the mechanistic aspects of this compound. Studies have shown that the cyclopropane ring can undergo facile rotation, which allows for multiple conformations that may influence its binding affinity and selectivity. These insights have been instrumental in guiding synthetic modifications aimed at optimizing biological activity.

The synthesis of N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and precise control over reaction conditions to achieve the desired product with high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex indole and fluoroaryl moieties.

In terms of biological evaluation, preliminary studies have indicated promising activities of this compound in various disease models. Its ability to interact with multiple targets suggests potential therapeutic benefits across different therapeutic areas. Further preclinical studies are underway to elucidate its exact mechanism of action and to assess its safety profile.

The role of computational tools in drug discovery has been instrumental in identifying promising candidates like N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide. Molecular docking studies have been used to predict binding interactions with key biological targets, providing valuable insights into its potential pharmacological effects. These computational approaches complement traditional experimental methods and accelerate the drug discovery process.

The future direction of research on this compound includes exploring novel synthetic routes that may improve scalability and cost-effectiveness. Additionally, investigating its interaction with biological targets at a molecular level will provide critical information for rational drug design. The integration of interdisciplinary approaches, combining organic chemistry, biochemistry, and computational science, will be essential in realizing its full therapeutic potential.

In conclusion, N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide (CAS No. 1396679-369) is a structurally complex and biologically active compound with significant potential in pharmaceutical development. Its unique combination of structural features and promising biological activities makes it a compelling subject for further research and development.

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